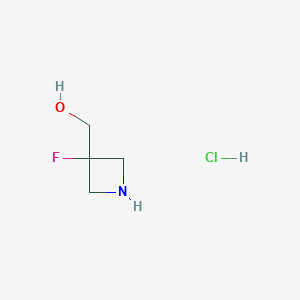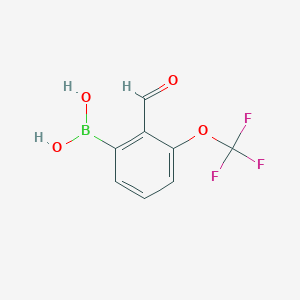![molecular formula C11H15ClFN B1446448 [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl CAS No. 1228879-30-8](/img/structure/B1446448.png)
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl
Overview
Description
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is a chemical compound with the molecular formula C11H15ClFN. It is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl typically involves the reaction of 4-fluorophenylcyclobutane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine
In medicine, this compound has potential therapeutic applications. It is being explored for its effects on various biological pathways and its potential use in drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties and versatility in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)cyclobutyl)methanamine hydrochloride
- (1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride
- (1-(4-Methylphenyl)cyclobutyl)methanamine hydrochloride
Uniqueness
[1-(4-Fluorophenyl)cyclobutyl]methanamine, HCl is unique due to the presence of the fluorine atom in its structure. This fluorine atom imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. The fluorine atom also influences the compound’s interactions with biological targets, making it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11;/h2-5H,1,6-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNWPNLFCLTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
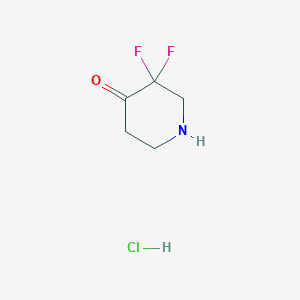
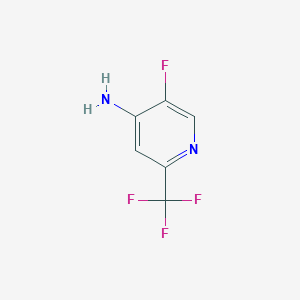
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)
![5-Hydroxy-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B1446374.png)
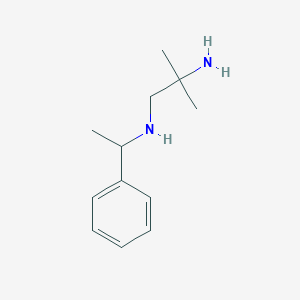
amine](/img/structure/B1446379.png)
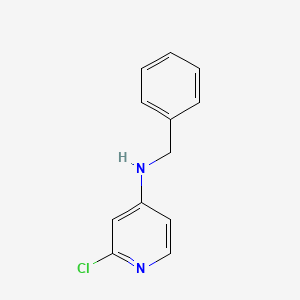
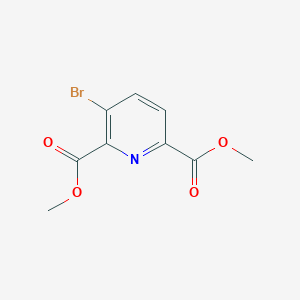
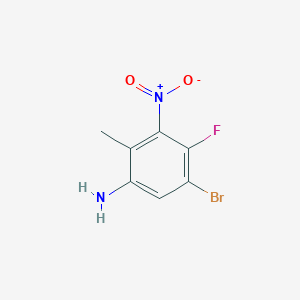
![4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole](/img/structure/B1446383.png)

